4-Iodo-1-methyl-1H-imidazole, HCl
Overview
Description
Synthesis Analysis
The synthesis of 4-iodo-1H-imidazole involves a substitution reaction where iodine is introduced into the imidazole ring. The starting materials for this synthesis are readily available, and the process results in a reasonable yield of 73.5%. The main intermediates in the synthesis have been confirmed through 1H NMR spectroscopy . While the specific paper on 4-iodo-1H-imidazole does not detail the reaction conditions, other research on similar imidazole derivatives provides insights into potential methods and conditions that could be applicable. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole reports regio-specific synthesis conditions and characterizes the structure through various spectroscopic techniques . Additionally, the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones via double Michael-type addition suggests alternative synthetic pathways for imidazole derivatives .
Molecular Structure Analysis
The molecular structure of 4-iodo-1H-imidazole is characterized by the presence of an iodine atom at the 4-position of the imidazole ring. Structural characterization techniques such as X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS are commonly used to confirm the structure of imidazole derivatives . For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was determined using X-ray crystallography, and the molecule was found to exhibit hydrogen bonding originating from the nitro group and the partial positive hydrogen of the N-CH3 group . These techniques could similarly be applied to analyze the structure of 4-iodo-1H-imidazole.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their versatile chemical properties. The presence of the iodine atom in 4-iodo-1H-imidazole makes it a potential candidate for further functionalization through nucleophilic substitution reactions. For instance, the iodine in position 4 of imidazole derivatives can be substituted by an aryl group via Suzuki coupling . Additionally, the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide suggests that imidazole derivatives can act as catalysts or additives in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodo-1H-imidazole would be influenced by the presence of the iodine atom, which is a heavy and polarizable group. This could affect the compound's melting point, solubility, and reactivity. The antimicrobial activity of similar compounds, such as 1-methyl-4-nitro-1H-imidazole, indicates that 4-iodo-1H-imidazole may also possess biological activity, which could be explored in further studies . The EIMS of 1-methyl-4-nitro-1H-imidazole shows fragmentation patterns that are characteristic of the imidazole ring, which could be compared to the EIMS of 4-iodo-1H-imidazole to understand its stability and fragmentation behavior .
Scientific Research Applications
Immune Response Modifiers and Topical Agents
Imidazole derivatives, such as imiquimod, have been recognized for their immune-modifying properties. These compounds activate the immune system by inducing cytokines like IFN-α, -β, and several interleukins, despite lacking inherent antiviral or antiproliferative activity in vitro. This unique mechanism supports their use as innovative topical agents for treating various cutaneous diseases, including genital warts, herpes, and basal cell carcinoma, highlighting their potential beyond conventional therapeutic applications (Syed, 2001).
Synthesis and Biological Properties of Phosphorylated Derivatives
Research on 4-phosphorylated imidazole derivatives has unveiled methods for their synthesis and revealed their chemical and biological activities. These compounds exhibit a broad spectrum of biological actions, including antiviral, antitumoral, and antihypertensive effects, due to their presence in various natural molecules and synthetic drugs. The systematic exploration of these derivatives underscores the versatility of imidazole scaffolds in medicinal chemistry and drug development (Abdurakhmanova et al., 2018).
Antimicrobial Activities
Imidazole compounds serve as key raw materials in the pharmaceutical industry for producing antifungal drugs like ketoconazole and clotrimazole. Their effectiveness against microbial resistance makes them invaluable in addressing the challenge of emerging new strains of organisms. The recommendation for synthesizing more imidazole derivatives emphasizes their critical role in expanding the arsenal against microbial infections (American Journal of IT and Applied Sciences Research, 2022).
Electrochemical Sensor Applications
The unique porosity and chemical architecture of Zinc imidazole frameworks (ZIF-8), derivatives of imidazole, have been extensively explored for electrochemical sensor applications. By engineering the ZIF-8 pore to encapsulate nanoparticles or organic compounds, researchers have significantly enhanced its native electrochemical properties, making it a promising material for developing advanced sensors (Paul et al., 2022).
Corrosion Inhibition
Imidazoline derivatives, closely related to imidazoles, have shown effectiveness as corrosion inhibitors. Their structure facilitates strong adsorption onto metal surfaces, providing a protective barrier against corrosion. This application is particularly relevant in the petroleum industry, where these compounds are valued for their environmental friendliness and cost-effectiveness (Sriplai & Sombatmankhong, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Imidazole compounds can interact with their targets in various ways, such as through hydrogen bonding or ionic interactions . The presence of the iodine atom might also influence the compound’s interaction with its targets .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical processes .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .
properties
IUPAC Name |
4-iodo-1-methylimidazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2.ClH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCYPLUTJZOYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)I.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656761 | |
Record name | 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871333-96-9 | |
Record name | 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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